molecular formula C6H10N4S B12814462 (1H-Imidazol-4-yl)methyl methylcarbamimidothioate

(1H-Imidazol-4-yl)methyl methylcarbamimidothioate

Cat. No.: B12814462
M. Wt: 170.24 g/mol
InChI Key: CRANSRULQDWXFG-UHFFFAOYSA-N
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Description

(1H-Imidazol-4-yl)methyl methylcarbamimidothioate is a chemical compound with the molecular formula C6H10N4S It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-4-yl)methyl methylcarbamimidothioate typically involves the reaction of imidazole derivatives with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamimidothioate group. The reaction can be represented as follows:

Imidazole derivative+Methyl isothiocyanate(1H-Imidazol-4-yl)methyl methylcarbamimidothioate\text{Imidazole derivative} + \text{Methyl isothiocyanate} \rightarrow \text{this compound} Imidazole derivative+Methyl isothiocyanate→(1H-Imidazol-4-yl)methyl methylcarbamimidothioate

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-4-yl)methyl methylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to other functional groups.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the carbamimidothioate group.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1H-Imidazol-4-yl)methyl methylcarbamimidothioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with the active sites of enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of (1H-Imidazol-4-yl)methyl methylcarbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which forms the basis for many derivatives.

    Benzimidazole: A similar compound with a fused benzene ring, known for its biological activity.

    Thiazole: Another heterocyclic compound with sulfur, similar in structure and reactivity.

Uniqueness

(1H-Imidazol-4-yl)methyl methylcarbamimidothioate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10N4S

Molecular Weight

170.24 g/mol

IUPAC Name

1H-imidazol-5-ylmethyl N'-methylcarbamimidothioate

InChI

InChI=1S/C6H10N4S/c1-8-6(7)11-3-5-2-9-4-10-5/h2,4H,3H2,1H3,(H2,7,8)(H,9,10)

InChI Key

CRANSRULQDWXFG-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)SCC1=CN=CN1

Origin of Product

United States

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